Menatetrenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER; SOL IN FAT SOLVENTS

SOL IN OILS

SOL IN FATS

Synonyms

Canonical SMILES

Isomeric SMILES

Bone Health

- Bone Mineral Density: Some studies suggest that menatetrenone may help improve or maintain bone mineral density (BMD) in postmenopausal women and older adults. This is believed to be due to its role in activating proteins that are important for bone formation. )

Cardiovascular Health

- Vascular Calcification: Research is ongoing to determine if menatetrenone can help prevent or slow the progression of calcium buildup in arteries, a condition known as atherosclerosis. This buildup can contribute to heart disease and stroke.

Cognitive Function

- Neurological health: Early-stage research suggests a possible link between menatetrenone and cognitive function in older adults. More studies are needed to confirm these findings. )

Additional Considerations

- Menatetrenone is generally safe for most people when taken at recommended doses.

- However, it can interact with certain medications, such as blood thinners.

- It is important to consult with a healthcare professional before taking menatetrenone supplements.

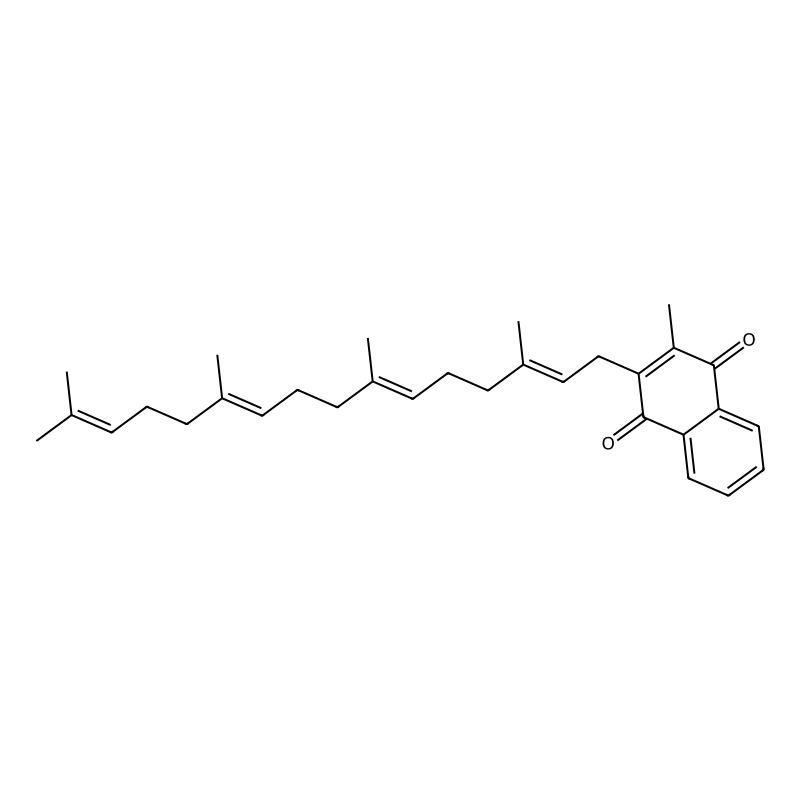

Menatetrenone, also known as menaquinone-4, is a form of vitamin K2, classified as a naphthoquinone. Its molecular formula is , with a molar mass of approximately 444.66 g/mol. Menatetrenone is characterized by its unique structure, which includes a naphthalene ring with a series of conjugated double bonds and an isoprenyl side chain. This compound plays a crucial role in various biological processes, particularly in calcium metabolism and bone health.

- Dephytylation: Removal of the phytyl tail from vitamin K1 to form menadione.

- Reduction: Menadione is reduced to menadiol.

- Prenylation: The addition of a geranylgeranyl group results in the formation of menatetrenone.

Additionally, menatetrenone can participate in redox reactions due to its naphthoquinone structure, which allows it to act as an electron carrier in cellular processes.

Menatetrenone exhibits several biological activities:

- Bone Health: It enhances osteogenesis and is used in the treatment of osteoporosis by promoting bone mineralization and reducing fracture risk.

- Anticancer Properties: Research has shown that menatetrenone can inhibit the growth of certain cancer cell lines, including hepatocellular carcinoma, by modulating the expression of cyclin D1 and affecting signaling pathways like nuclear factor kappa B (NF-kappaB) .

- Coagulation: As a form of vitamin K2, it plays a vital role in synthesizing clotting factors necessary for blood coagulation.

Menatetrenone can be synthesized through various methods. A notable synthetic route involves:

- Condensation Reaction: Combining menadione monoacetate with geranyl linalool in an ether solvent using boron trifluoride diethyl ether as a catalyst.

- Alcoholysis: The resulting product undergoes treatment with methylbenzene and potassium hydroxide.

- Oxidation: Finally, an oxidizing agent is added to convert the intermediate product into menatetrenone .

This multi-step synthesis allows for the efficient production of menatetrenone while maintaining high purity.

Menatetrenone has several applications, particularly in medicine and nutrition:

- Osteoporosis Treatment: Approved for use in Japan as a second-line treatment for postmenopausal osteoporosis.

- Cancer Research: Investigated for its potential anti-cancer effects, particularly in liver cancer .

- Nutritional Supplement: Used as a dietary supplement to improve bone health and cardiovascular function.

Studies indicate that menatetrenone interacts with various biological pathways:

- It modulates the activity of certain tyrosine kinases, influencing transcription factors like c-myc and c-fos .

- Its anticancer effects may involve interactions with signaling pathways that regulate cell proliferation and apoptosis .

Furthermore, its bioavailability varies significantly compared to other forms of vitamin K, such as menaquinone-7, highlighting the importance of dosage and formulation in therapeutic applications .

Menatetrenone shares structural and functional similarities with other forms of vitamin K2 but exhibits unique properties that differentiate it from its counterparts. Below are some similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Menaquinone-7 | Longer isoprenyl side chain | Higher bioavailability; effective at lower doses |

| Menadione | Shorter side chain; less complex structure | Primarily used as a precursor; lower activity |

| Menaquinone-6 | Similar structure but shorter side chain | Less commonly studied; potential health benefits |

Menatetrenone's unique combination of structural features and biological activities makes it particularly effective for specific therapeutic applications related to bone health and cancer treatment.

Endogenous Biosynthesis Mechanisms

UbiA Prenyltransferase Domain-Containing Protein 1-Mediated Conversion Pathway

UbiA prenyltransferase domain-containing protein 1 represents the key enzyme responsible for the final step in menatetrenone biosynthesis in vertebrate organisms [1] [2]. This enzyme catalyzes the prenylation of menadiol with geranylgeranyl pyrophosphate to form menaquinol-4, the reduced form of menatetrenone [1] [2]. UBIAD1 belongs to the membrane prenyltransferase family and possesses two characteristic conserved motifs with consensus sequences NDxxDxxxD and DxxxD, commonly referred to as the first and second aspartate-rich motifs, respectively [2].

The enzymatic properties of UBIAD1 demonstrate optimal activity under basic conditions at a pH between 8.5 and 9.0, with dithiothreitol concentrations of 0.1 mM or higher [2]. The enzyme exhibits substrate flexibility, recognizing geranyl pyrophosphate and farnesyl pyrophosphate as alternative side-chain sources for prenylation, although geranylgeranyl pyrophosphate remains the preferred substrate [2]. Functional characterization studies have identified four highly conserved domains essential for enzymatic activity: conserved domain I functions as a substrate recognition site, conserved domain II contains a redox domain with a CxxC motif, conserved domain III serves as a catalytic hinge region, and conserved domain IV acts as a binding site for magnesium ions and isoprenyl side chains [2].

Conversion from Phylloquinone (Vitamin K1)

The conversion of phylloquinone to menatetrenone proceeds through a well-characterized metabolic pathway that involves the complete removal of the phytyl side chain followed by prenylation with a geranylgeranyl moiety [3] [4] [5]. Studies using deuterium-labeled phylloquinone have definitively established that the phytyl side chain is entirely removed during the conversion process, with the geranylgeranyl side chain being derived from geranylgeranyl pyrophosphate rather than through modification of the original phytyl chain [3] [5].

This conversion occurs efficiently in germ-free animals, demonstrating that the process is independent of gut bacterial activity [3] [5]. The conversion is route-dependent, occurring after oral or enteral administration but not following parenteral administration, suggesting that the initial side-chain removal step takes place during intestinal absorption or in the liver via chylomicron remnant processing [3] [5]. Research has shown that tissues with high menatetrenone accumulation capacity can convert up to 90% of available phylloquinone into menatetrenone [6].

Role of Menadione (Vitamin K3) as Intermediate

Menadione serves as the essential intermediate in the conversion of phylloquinone to menatetrenone, acting as the product of phytyl side chain removal and the substrate for subsequent prenylation [3] [4] [7]. Direct evidence for menadione's role as an intermediate comes from studies demonstrating its presence in urine and serum following oral phylloquinone administration [3] [7]. The appearance of menadione in biological fluids occurs rapidly, typically within one hour of phylloquinone intake, indicating efficient side-chain cleavage [7].

Cell culture studies have provided additional confirmation of menadione's intermediate role. While enterocytes cannot convert phylloquinone directly to menatetrenone, they readily convert menadione to menatetrenone when supplied with the former compound [8]. Similarly, various cell lines including kidney cells demonstrate the ability to convert menadione to menatetrenone, but lack the enzymatic capacity to cleave the phytyl side chain from phylloquinone [8].

Enzymatic Conversion Steps

Removal of Phytyl Tail to Form Menadione

The enzymatic mechanism responsible for phytyl side chain removal remains incompletely characterized, with the specific enzyme(s) involved yet to be definitively identified [3] [4]. Current evidence suggests that this reaction occurs primarily during intestinal absorption, with the liver potentially serving as an additional site of side-chain cleavage [3] [7]. The cleavage process appears to be an intrinsic metabolic activity of the body rather than a bacterial-mediated process, as demonstrated by its occurrence in germ-free animals [3].

The side-chain removal reaction must occur efficiently given the rapid appearance of menadione in urine following oral phylloquinone administration [7]. The enzymatic process appears to be highly selective for the phytyl side chain, as evidenced by the complete absence of phytyl-derived carbons in the resulting menatetrenone molecule [3] [5]. This selectivity suggests the involvement of specific enzymatic machinery capable of recognizing and cleaving the phytyl ester bond.

Reduction of Menadione to Menadiol

The reduction of menadione to menadiol represents a crucial step in menatetrenone biosynthesis, as UBIAD1 requires the hydroquinone form of menadione for efficient prenylation [9]. NAD(P)H quinone oxidoreductase 1 is the primary enzyme responsible for this two-electron reduction process [10]. NQO1 catalyzes the reduction of menadione using either NADH or NADPH as cofactors, with the enzyme exhibiting high affinity for menadione compared to other vitamin K forms [10].

The reduction reaction follows a substituted enzyme mechanism involving a tightly bound flavin adenine dinucleotide cofactor [11]. NQO1 first reduces the FAD cofactor using NAD(P)H, followed by the transfer of electrons to menadione, producing menadiol and regenerating the oxidized cofactor [11]. This two-electron reduction mechanism is advantageous as it avoids the formation of reactive semiquinone intermediates that could generate harmful reactive oxygen species [12] [11].

Geranylgeranyl Pyrophosphate Tail Attachment to Form Menaquinol-4

The final step in menatetrenone biosynthesis involves the prenylation of menadiol with geranylgeranyl pyrophosphate, catalyzed by UBIAD1 [1] [2]. This reaction requires the reduced form of menadione, as the hydroquinone provides the necessary electron density for nucleophilic attack on the electrophilic geranylgeranyl pyrophosphate substrate [9]. The prenylation occurs at the 3-position of the naphthoquinone ring, with the geranylgeranyl side chain being attached via an ether linkage [1].

The reaction mechanism involves the formation of a ternary complex between UBIAD1, menadiol, and geranylgeranyl pyrophosphate [2]. The enzyme's active site contains conserved aspartate residues that coordinate with magnesium ions, which are essential for geranylgeranyl pyrophosphate binding and catalysis [2]. Following prenylation, the resulting menaquinol-4 can be oxidized to menatetrenone, the stable quinone form that predominates in tissues [1].

The Vitamin K Cycle in Relation to Menaquinone-4

Oxidation-Reduction Reactions

The vitamin K cycle encompasses a series of oxidation-reduction reactions that maintain the availability of reduced vitamin K forms for γ-glutamyl carboxylase activity [13]. Menatetrenone participates in this cycle through its interconversion between quinone, hydroquinone, and epoxide forms [14] [15]. The cycle begins with the reduction of menatetrenone quinone to menaquinol-4 (hydroquinone), which serves as the active cofactor for γ-glutamyl carboxylase [13].

During the γ-carboxylation reaction, menaquinol-4 is oxidized to menatetrenone 2,3-epoxide concomitant with the carboxylation of glutamate residues in vitamin K-dependent proteins [16] [13]. This epoxide form is subsequently reduced back to the quinone by vitamin K epoxide reductase, completing the cycle [13]. The cyclic nature of these reactions allows for the efficient utilization of limited vitamin K reserves while maintaining continuous γ-carboxylation activity [13].

Role of Vitamin K Epoxide Reductase (VKOR)

Vitamin K epoxide reductase catalyzes the reduction of menatetrenone 2,3-epoxide to menatetrenone quinone, representing a crucial step in the vitamin K cycle [17] [18]. VKOR is an integral endoplasmic reticulum membrane protein that spans the membrane three times, with its active site containing cysteines 132 and 135 located in the third transmembrane helix [18]. The enzyme demonstrates comparable activity toward phylloquinone and menatetrenone epoxides, but exhibits reduced activity with longer-chain menaquinones [19].

The reduction mechanism involves the formation of a disulfide bond between the active site cysteines during each catalytic cycle [18]. VKOR requires reducing equivalents from an unknown physiological reductant, with protein disulfide isomerase being proposed as a potential electron donor [20]. The enzyme is highly sensitive to warfarin inhibition, with the anticoagulant binding near the active site at tyrosine 139 [18]. This sensitivity forms the basis for warfarin's anticoagulant activity, as VKOR inhibition depletes reduced vitamin K forms necessary for coagulation factor synthesis [17].

Role of γ-Glutamyl Carboxylase (GGCX)

γ-Glutamyl carboxylase represents the sole enzyme capable of utilizing vitamin K as a cofactor in humans, catalyzing the post-translational modification of specific glutamate residues to γ-carboxyglutamate [16] [21]. The enzyme demonstrates equivalent activity with menaquinol-4 and phylloquinone hydroquinone, indicating that menatetrenone can effectively support γ-carboxylation reactions [22]. GGCX is an integral endoplasmic reticulum membrane protein with transmembrane domains that create the vitamin K-binding pocket [21].

The carboxylation mechanism involves the simultaneous oxidation of menaquinol-4 and incorporation of carbon dioxide into glutamate residues [16]. Lysine 218 in GGCX mediates the oxidation of vitamin K hydroquinone, leading to the deprotonation of glutamate residues and the formation of γ-carboxyglutamate [21]. The reaction is strictly coupled, meaning that carboxylation can only proceed if vitamin K hydroquinone is simultaneously oxidized to the epoxide form [23]. This coupling ensures that γ-carboxylation activity is directly linked to vitamin K availability [22].

Subcellular Localization of Biosynthetic Pathways

The biosynthetic pathways for menatetrenone involve multiple subcellular compartments, with different enzymatic steps occurring in distinct cellular locations [1] [2]. UBIAD1, the key enzyme in menatetrenone biosynthesis, is primarily localized to the endoplasmic reticulum under normal conditions but can translocate to the Golgi apparatus under specific circumstances [24]. This subcellular distribution is regulated by sterol levels and geranylgeraniol availability, with sterols promoting endoplasmic reticulum retention and geranylgeraniol facilitating Golgi translocation [24].

The reduction of menadione to menadiol occurs in the cytosol, where NAD(P)H quinone oxidoreductase 1 is localized [11]. This cytosolic location allows for efficient access to NAD(P)H cofactors and facilitates the subsequent transfer of menadiol to membrane-bound UBIAD1 [11]. The vitamin K cycle enzymes are predominantly localized to the endoplasmic reticulum, where γ-glutamyl carboxylase and vitamin K epoxide reductase coordinate the utilization and regeneration of vitamin K cofactors [18] [21].

Tissue Distribution and Accumulation Patterns

Distribution in Vertebrate Animals

Menatetrenone demonstrates remarkable tissue-specific accumulation patterns in vertebrate animals, with concentrations varying substantially between different organs [25] [6]. The highest concentrations are typically found in pancreas, salivary glands, and brain, where menatetrenone levels can exceed those of phylloquinone by 10-fold or more [25]. Bone and cartilaginous tissues also accumulate significant amounts of menatetrenone, reflecting its importance in bone metabolism [25].

In contrast, liver tissue contains relatively low levels of menatetrenone despite being the primary site of vitamin K-dependent coagulation factor synthesis [25]. Heart, kidney, and lung tissues demonstrate intermediate levels of menatetrenone accumulation [25]. These distribution patterns suggest that menatetrenone may serve tissue-specific functions beyond its role as a γ-carboxylase cofactor, particularly in extrahepatic tissues [25].

Tissue-Specific Conversion Capacities

The capacity to convert phylloquinone to menatetrenone varies significantly among tissues, with some organs demonstrating remarkable efficiency in this conversion process [8]. Brain, pancreas, salivary glands, and reproductive tissues exhibit the highest conversion capacities, capable of transforming up to 90% of available phylloquinone into menatetrenone [8]. These tissues appear to possess robust enzymatic machinery for both menadione reduction and prenylation reactions [8].

Liver tissue demonstrates paradoxically low conversion efficiency despite its central role in vitamin K metabolism [8]. This apparent contradiction may reflect the liver's primary function in processing and distributing vitamin K forms rather than accumulating them for local use [8]. Kidney and lung tissues show moderate conversion capacities, suggesting intermediate levels of the necessary enzymatic activities [8].

Species-Specific Differences

Species-specific differences in menatetrenone biosynthesis and accumulation have been observed across vertebrate taxa, although the fundamental conversion pathway appears conserved [5] [6]. Rodent studies have provided the most comprehensive data on tissue distribution patterns, with mice and rats demonstrating similar accumulation profiles [5] [25]. Birds were among the first species in which phylloquinone to menatetrenone conversion was documented, establishing the evolutionary conservation of this pathway [7].

Human studies have confirmed the presence of menatetrenone in various tissues, although comprehensive distribution data remain limited [6]. The conversion efficiency in humans appears comparable to that observed in animal models, with similar tissue-specific patterns of accumulation [6]. Differences in dietary phylloquinone intake and gut microbiome composition may contribute to inter-individual variability in menatetrenone tissue levels [6].

Bioavailability and Pharmacokinetics

Absorption Mechanisms

Menatetrenone exhibits poor oral bioavailability, with less than 5% of an administered dose reaching systemic circulation [26] [27]. The absorption process is highly dependent on the presence of dietary fat, with high-fat meals increasing absorption by up to 6-fold compared to fasting conditions [27]. This lipophilic nature necessitates incorporation into mixed micelles for efficient intestinal absorption [27].

The absorption mechanism involves passive diffusion across the intestinal epithelium, with the compound being incorporated into chylomicrons for transport to the liver [27]. Peak plasma concentrations are typically achieved 2-6 hours after oral administration, with tablet formulations showing delayed absorption compared to capsule forms [26] [28]. The poor bioavailability is attributed to extensive first-pass metabolism and the compound's high lipophilicity, which limits dissolution in aqueous intestinal fluids [26].

Tissue Uptake and Distribution

Following absorption, menatetrenone demonstrates preferential uptake by specific tissues, with the highest concentrations achieved in pancreas, brain, and reproductive organs [25]. The tissue uptake process appears to be mediated by specific transport mechanisms rather than simple passive diffusion [25]. Lipoproteins, particularly low-density lipoproteins, serve as the primary transport vehicles for menatetrenone in circulation [29].

The distribution kinetics show rapid clearance from plasma with a half-life of 1-2 hours, accompanied by preferential accumulation in target tissues [26]. This rapid plasma clearance contrasts with the prolonged tissue retention, suggesting active uptake and retention mechanisms in specific organs [26]. The tissue-to-plasma ratios can exceed 100:1 in organs with high conversion capacity [25].

Serum Detection Limitations

The detection of menatetrenone in serum presents significant analytical challenges due to its low concentrations and rapid clearance [30] [31]. Baseline serum levels in healthy individuals are typically below 2.2 ng/mL, with many individuals having concentrations below the detection limit of conventional assays [32]. High-performance liquid chromatography with mass spectrometric detection is required for reliable quantification, with detection limits ranging from 0.5 to 16 pg/mL depending on the analytical method [30] [31].

The serum concentrations show high inter-individual variability, even within the same dosing regimen [26]. This variability is attributed to differences in absorption, metabolism, and tissue uptake efficiency [26]. Unlike longer-chain menaquinones, menatetrenone does not produce sustained increases in serum levels following oral administration, reflecting its rapid tissue uptake and metabolism [32]. These detection limitations have important implications for monitoring therapeutic efficacy and assessing nutritional status [30].

Purity

Color/Form

Crystals

LIGHT-YELLOW SOLIDS OR OILS

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Therapeutic Uses

Vitamin K is used to treat anticoagulant-induced prothrombin deficiency caused by warfarin, hyporprothrombinemia secondary to antibiotic therapy and hypoprothrombinemia secondary to vitamin C deficiency from various causes, including malabsorption syndromes. /Vitamin K/

Because hemorrhagic disease of the newborn can be effectively prevented by administrating vitamin K, infants born in the US and Canada routinely receive 0.5-1 mg pf phylloquinone intramuscularly or 2.0 mg orally within 6 hours of birth. This practice is supported by both US and Canadian pediatric societies. /Phylloquinone/

The current recommendations of the American Academy of Pediatrics advise that "vitamin K (phylloquinone) should be given to all newborns as a single, intramuscular dose of 0.5-1 mg" and if this advice is followed, the disease /Vitamin K deficiency bleeding/ is effectively prevented. /Vitamin K/

In Japan, vitamin K, usually in the form of vitamin K2, is used for the management of osteoporosis. The fermented soybean product natto is rich in menaquinone-7 or vitamin K2. The bacteria that is used in the preparation of natto, Bacillus natto, is also used in Japan as a dietary supplement source of vitamin K2.

/Experimental Therapy/ The objective was to study the effect of 45 ug menaquinone-7 (MK-7; one of the vitamin K2 species) on the circulating levels of undercarboxylated osteocalcin (ucOC) and carboxylated osteocalcin (cOC) in healthy prepubertal children. ... The ... study is a double-blind randomized placebo-controlled trial examining the effect of 8 weeks MK-7 supplementation on the carboxylation of osteocalcin in healthy children (n 55). Serum levels of ucOC, cOC and MK-7 were measured at baseline and after 8 weeks, together with bone markers and coagulation parameters. The UCR was used as an indicator of vitamin K status. In the MK-7-supplemented group (n =28), the circulating concentration of inactive ucOC reduced and the UCR improved whereas the concentration of MK-7 increased. Within the placebo group, ucOC, cOC, UCR and MK-7 did not significantly change over time. In both groups, bone markers and coagulation parameters remained constant over time. These findings demonstrate that in healthy, prepubertal children, modest supplementation with MK-7 increases circulating concentrations of MK-7 and increases osteocalcin carboxylation.

The pharmacological action of vitamin K in the treatment of hypoprothrombinemia is related to the normal physiological function of the vitamin. Vitamin K is an essential cofactor for the gamma-carboxylase enzymes whihc catalyze the posttranslational gamma-carboxylation of glutamic acid residues in inactive hepatic precursors of coagulation factors II, VII, IX and X. Gamma-carboxylation converts these inactive precursors into active coagulation factors which are secreted by hepatocytes into the blood. Supplemental vitamin K has no hemostatic activity in those who are not vitamin K-deficient. /Vitamin K/

/Experimental Therapy/ ... The aim of this randomized, double blind, prospective longitudinal study was to investigate the effect of a dietary supplement with vitamin K2 (180 ug menaquinone-7) on bone mass, the first year after lung and heart transplantation. METHODS: After preoperative baseline investigation of bone mass and bone-related biochemistry, 35 lung and 59 heart recipients were postoperatively randomized to vitamin K2 or placebo and reinvestigated the following year. RESULTS: In all recipients, 1 year after solid organ transplantation, the difference between vitamin K2 and placebo for the lumbar spine (L2-L4) bone mineral density (BMD) was 0.028 (SE 0.014) g/sq cm, P=0.055 and for L2 to L4 bone mineral content was 1.33 (SE 1.91) g/sq cm (P=0.5). In lung recipients separately, the difference for bone mineral content was 3.39 g (SE 1.65), P=0.048 and in heart recipients 0.45 (SE 0.02) g, P=0.9 after controlling for baseline measures. In a forward stepwise linear regression analysis fitted to model differences in the L2 to L4 BMD, controlled for possible confounding variables (including use of bisphosphonate), and the only significant predictors were organ (B=-0.065 g/sq cm, P<0.001) and vitamin K2 (B=0.034 g/sq cm, P=0.019). Insufficient vitamin D status was common, and the parathyroid hormone was highest in the K2 group indicating a higher need for vitamin D. CONCLUSIONS: One year of vitamin K2 supplement suggest a favorable effect on lumbar spine BMD with different response in lung and heart recipients. Vitamin D status should receive more attention.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Certain naphthoquinones, in particular the synthetic vitamin K menadione, have been found to have antitumor activity in vitro and in vivo. Vitamin K2 has been found to induce the in vitro differentiation of myeloid leukemic cell lines. The mechanism of the possible anticarcinogenic activity of vitamin K is not well understood. Menadione is an oxidative stress inducer and its possible anticarcinogenic activity may, in part, be explained by induction of apoptotic cell death. One study suggested that the induction of apoptosis by menadione is mediated by the Fas/Fas ligand system. Another study reported that menadione induces cell cycle arrest and cell death by inhibiting Cda 25 phosphatase.

Vitamin K is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein X serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. /Vitamin K/

The primary gene product of the vitamin K-dependent proteins contains a very homologous domain between the amino terminus of the mature protein and the signal sequence that targets the polypeptide for the secretory pathway. This "propeptide" region appears to be both a "docking" or "recognition " site for the enzyme and a modulator of the activity of the enzyme by decreasing the apparent Km of the Glu site substrate. ... A key finding essential to a complete understanding of the detailed mechanism of action of this enzyme has been the identification of an intermediate chemical form of vitamin K, which could be sufficiently basic to abstract the gamma-hydrogen of the glutamyl residue. It has been proposed that the initial attack of O(2) at the naphthoquinone carbonyl carbon adjacent to the methyl group results in the formation of a dioxetane ring, which generates an alkoxide intermediate. /Vitamin K/

... Tthe vitamin K2 analog menaquinone-7 (MK-7) induces expression of the osteoblast-specific genes osteocalcin, osteoprotegerin, receptor activator of NFkappaB, and its ligand. Since MK-7 may also regulate osteoblast cell function, ... the expression of osteoblast genes regulated by MK-7 administration /was examined/. Differences between gene expression in control and MK-7-administered MC3T3E1 cells were analyzed using the suppression subtractive hybridization method. After 24 hr of MK-7 administration, genes upregulated by MK-7 included tenascin C and BMP2. Genes downregulated by MK-7 administration included biglycan and butyrophilin. Real-time PCR showed a marked increase in tenascin C. When the protein level was examined using Western blot analysis, tenascin C was higher in MK-7-administered cells than in control cells. These results indicated that MK-7 affected the cellular function of osteoblastic MC3T3E1 cells. Considering BMP2 mRNA expression was higher in MK-7-administered cells than in control cells, the effect of MK-7 administration on the signal transduction system was examined. Western blot analysis showed that cells administered MK-7 displayed a higher phosphorylated Smad1 level than control cells. Because MC3T3E1 cells have a nuclear binding receptor for MK-7, this result might indicate an indirect effect of MK-7 through BMP2 production.

... The direct effects of MK-7, a vitamin K(2) analogue, were assessed in osteoblasts. Osteoblastic MC3T3E1 cells were cultured with or without MK-7 for 10 days and the number of cells was calculated. The cell count was not different between MK-7 treated cells and control cells for 1, 2, and 4 days. However, it was significantly suppressed in MK-7 treated cells at 10 days, suggesting that MK-7 suppressed cell proliferation. Real-time PCR analysis showed that mRNAs of osteocalcin (OC), osteoprotegerin (OPG), and the receptor activator of the NFkappaB ligand (RANKL) were induced after MK-7 administration to the culture medium. RANK mRNA expression was also enhanced by MK-7 administration. Immunocytochemical analysis showed that MK-7 increased the protein levels of OC and RANKL. RANK protein was also enhanced, but this induction was suppressed by anti-RANK antibody administration. This suppression was recovered when anti-RANK antibody and MK-7 were administered. These observations suggest that MK-7 may directly affect MC3T3E1 cells and stimulate osteoblastic differentiation, not proliferation.

The observations that warfarin increased tissue epoxide levels led to an understanding that its inhibition of vitamin K action was indirect through an inhibition of the 2.3-epoxide reductase. Blocking of this enzyme prevents the reduction of the epoxide to the quinone form of the vitamin and eventually to the carboxylase substrate, vitamin KH2. ... Three forms of vitamin K (the quinine, the hydronaphthoquinone, and the 2,3-epoxide) can feed into the liver vitamin K cycle. In normal liver, the ratio of vitamin K-2,3-epoxide to the less oxidized forms of the vitamin is about 1:10 but can increase to a majority of epoxide in an anticoagulated animal. In addition to the epoxide reductase, the quinone and hydronaphthoquinone forms of the vitamin can also be interconverted by a number of NAD(P)H-linked reductases, including one that appears to be a microsomal-bound form of ... liver DT-diaphorase activity. /Vitamin K/

In normal animals and /humans/, ... the menaquinones are virtually devoid of pharmacodynamic activity. In animals and /humans/ deficient in vitamin K, the pharmacological action of vitamin K is identical to its normal physiological function ... to promote the hepatic biosynthesis of prothrombin (factor II), proconvertin (factor VII), plasma thromboplastin component (PTC, Christmas factor, factor IX), and the Stuart factor (factor X). ... Vitamin K functions as an essential cofactor for a microsomal enzyme system that inactivates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamic acid residues in the completed protein. The formation of ... gamma-carboxyglutamic acid allows protein to bind to Ca(2+) and in turn to a phospholipid surface, both which are necessary in ... the events that lead to clot formation. /Menaquinones/

Other CAS

863-61-6

11032-49-8

2124-57-4

Wikipedia

Drug Warnings

It has been suggested that vitamin K may have roles in osteoporosis and vascular health. However, this is difficult to establish on the basis of the studies performed thus far. /Vitamin K/

Pregnant women and nursing mothers should avoid supplemental intakes of vitamin K greater than RDA amounts (65 ug daily) unless higher amounts are prescribed by their physicians. /Vitamin K/

Individuals on chronic warfarin therapy may require dietary counseling on how to maintain steady vitamin K intake levels. Because habitual vitamin K intake may modulate warfarin dosage in patients using this anticoagulant, these individuals should maintain their normal dietary and supplementation patterns once an effective dose of warfarin has been established. /Vitamin K/

For more Drug Warnings (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Methods of Manufacturing

Isolation from putrefied fish meal: McKee et al, J Biol Chem 131, 327 (1939); From cultures of Bacillus brevis: Tishler, Sampson, Proc Soc Exp Biol Med, 136 (1948). Structure and synthesis: Isler et al, Helv Chim Acta 41, 786 (1958). /Menaquinones/

General Manufacturing Information

The compound, 2-methyl-3-farnesyl-geranylgeranyl-1,4-naphthaquinone, first isolated from putrefied fish meal, is one of a series of vitamin K compounds with unsaturated side chains called multiprenylmenaquinones, which are produced by a limited number of anaerobic bacteria and are present in large quantities in the lower bowel. This particular menaquinone has 7 isoprenoid units in the side chain and was once called vitamin K2. That term is currently used to describe any of the vitamers with an unsaturated side chain, and this compound is more correctly identified as menaquinone-7 (MK-7). The predominant menaquinones found in the gut are MK-7 through MK-9, but smaller amounts of others are also present.

Nomenclature is based on the number of isoprene residues comprising the side chain. /Menaquinones/

Vitamin K is a generic term for a group of substances which contain the 2-methyl-1,4-naphthoquinone ring structure and which possess hemostatic activity. ... Vitamin K1 or phylloquinone is the principal dietary source of vitamin K and its predominant circulating form. ... Vitamin K1 is a fat-soluble substance. Vitamin K2, which is also fat soluble, is the collective term for a number of substances known as menaquinones. The dietary contribution of vitamin K2 is much less than that of vitamin K1. The amount of vitamin K contributed to the body by the intestinal microflora remains unclear. Vitamin K3 or menadione is a fat-soluble synthetic compound which is used in animal feed and dog and cat food. It is metabolized to vitamin K2.

For more General Manufacturing Information (Complete) data for Vitamin K2 (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive and highly selective high-performance liquid chromatography (HPLC) method was developed for the determination of vitamin K homologues including phylloquinone (PK), menaquinone-4 (MK-4) and menaquinone-7 (MK-7) in human plasma using post-column peroxyoxalate chemiluminescence (PO-CL) detection following on-line ultraviolet (UV) irradiation...

Interactions

Broad specturm antibiotics may sterilize the bowel and decrease the vitamin K contribution to the body by the intestinal microflora. /Vitamin K/

Cephalosporins containing side chains of N-methylthiotetrazole (cefmenoxime, cefoperazone, cefotetan, cefamandole, latamoxef) or methylthiadiazole (cefazolin) can cause vitamin K deficiency and hypoprothombinemia. These cephalosporins are inhibitors of hepatic vitamin K epoxide reductase. /Vitamin K/

Concomitant intake of cholestyramine and vitamin K may reduce the absorption of vitamin K. /Vitamin K/

For more Interactions (Complete) data for Vitamin K2 (16 total), please visit the HSDB record page.

Dates

2: Iwamoto J, Sato Y. Menatetrenone for the treatment of osteoporosis. Expert Opin Pharmacother. 2013 Mar;14(4):449-58. doi: 10.1517/14656566.2013.763796. Epub 2013 Jan 25. Review. PubMed PMID: 23346882.

3: Suzuki K, Tsuji S, Fukushima Y, Nakase T, Hamada M, Tomita T, Yoshikawa H. Clinical results of alendronate monotherapy and combined therapy with menatetrenone (VitK₂) in postmenopausal RA patients. Mod Rheumatol. 2013 May;23(3):450-5. doi: 10.1007/s10165-012-0678-x. Epub 2012 Jun 13. PubMed PMID: 22692649.

4: Rianthavorn P, Pisutikul K, Deekajorndech T, Tepmongkol S, Suphapeetiporn K. Prevention of bone loss in children receiving long-term glucocorticoids with calcium and alfacalcidol or menatetrenone. J Pediatr Endocrinol Metab. 2012;25(3-4):307-12. PubMed PMID: 22768661.

5: Ishizuka M, Kubota K, Shimoda M, Kita J, Kato M, Park KH, Shiraki T. Effect of menatetrenone, a vitamin k2 analog, on recurrence of hepatocellular carcinoma after surgical resection: a prospective randomized controlled trial. Anticancer Res. 2012 Dec;32(12):5415-20. PubMed PMID: 23225445.

6: Baek IH, Kang W, Yun HY, Lee SS, Kwon KI. Modelling the atypical absorption of menatetrenone and the metabolism to its epoxide: effect of VKORC1 polymorphism. J Clin Pharm Ther. 2011 Jun;36(3):390-8. doi: 10.1111/j.1365-2710.2010.01183.x. Epub 2010 Aug 24. PubMed PMID: 21545618.

7: Songpatanasilp T, Chailurkit LO, Chantprasertyothin S, Ongphiphadhanakul B, Taechakraichana N. Effect of GGCX gene polymorphism on the responses of serum undercarboxylated osteocalcin and bone turnover markers after treatment with vitamin K2 (menatetrenone) among postmenopausal Thai women. J Bone Miner Metab. 2011 Sep;29(5):606-14. doi: 10.1007/s00774-011-0263-y. Epub 2011 Feb 23. PubMed PMID: 21344298.

8: Iwamoto J. Vitamin K₂ therapy for postmenopausal osteoporosis. Nutrients. 2014 May 16;6(5):1971-80. doi: 10.3390/nu6051971. Review. PubMed PMID: 24841104; PubMed Central PMCID: PMC4042573.

9: Sato Y, Honda Y, Umeno K, Hayashida N, Iwamoto J, Takeda T, Matsumoto H. The prevention of hip fracture with menatetrenone and risedronate plus calcium supplementation in elderly patients with Alzheimer disease: a randomized controlled trial. Kurume Med J. 2011;57(4):117-24. PubMed PMID: 21778673.

10: Mizuta T, Ozaki I, Eguchi Y, Yasutake T, Kawazoe S, Fujimoto K, Yamamoto K. The effect of menatetrenone, a vitamin K2 analog, on disease recurrence and survival in patients with hepatocellular carcinoma after curative treatment: a pilot study. Cancer. 2006 Feb 15;106(4):867-72. PubMed PMID: 16400650.

11: Hara K, Akiyama Y, Nakamura T, Murota S, Morita I. The inhibitory effect of vitamin K2 (menatetrenone) on bone resorption may be related to its side chain. Bone. 1995 Feb;16(2):179-84. PubMed PMID: 7756045.

12: Koshihara Y, Hoshi K, Shiraki M. Vitamin K2 (menatetrenone) inhibits prostaglandin synthesis in cultured human osteoblast-like periosteal cells by inhibiting prostaglandin H synthase activity. Biochem Pharmacol. 1993 Oct 19;46(8):1355-62. PubMed PMID: 8240383.

13: Shiraki M, Itabashi A. Short-term menatetrenone therapy increases gamma-carboxylation of osteocalcin with a moderate increase of bone turnover in postmenopausal osteoporosis: a randomized prospective study. J Bone Miner Metab. 2009;27(3):333-40. doi: 10.1007/s00774-008-0034-6. Epub 2009 Jan 27. PubMed PMID: 19172219.

14: Ueda K, Fujimoto M, Noto H, Sakaeda T, Iwakawa S. Effect of acyl chains of phosphatidylcholines on the pharmacokinetics of menatetrenone incorporated in O/W lipid emulsions prepared with phosphatidylcholines and soybean oil in rats. J Pharm Pharmacol. 2004 Jul;56(7):855-9. PubMed PMID: 15233863.

15: Ueda K, Yamazaki Y, Noto H, Teshima Y, Yamashita C, Sakaeda T, Iwakawa S. Effect of oxyethylene moieties in hydrogenated castor oil on the pharmacokinetics of menatetrenone incorporated in O/W lipid emulsions prepared with hydrogenated castor oil and soybean oil in rats. J Drug Target. 2003 Jan;11(1):37-43. PubMed PMID: 12852439.